2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole
Description
The compound “2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole” is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 4-chloro-1H-pyrazol-1-ylmethyl group. This architecture combines nitrogen- and sulfur-containing heterocycles, which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
The synthesis of such compounds typically involves cyclocondensation reactions, coupling strategies (e.g., using HOBt/EDC for amide bond formation), and halogenation steps to introduce substituents like the 4-chloro group on the pyrazole ring . Structural characterization often employs IR, NMR (¹H and ¹³C), and elemental analysis to confirm purity and regiochemistry .
Properties
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5S/c1-7-13-14-10(17-7)15-3-8(4-15)5-16-6-9(11)2-12-16/h2,6,8H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIRXBMRRYLJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiadiazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It is known that the nature of substituents on the phenyl ring of thiadiazoles can significantly influence their cytotoxic activity.
Biological Activity
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is a novel compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure combining thiadiazole, azetidine, and pyrazole rings. Its molecular formula is with a molecular weight of approximately 263.72 g/mol. The presence of the chloro-substituted pyrazole moiety enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN₅S |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole |
| CAS Number | 2548997-56-2 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds structurally similar to 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole exhibit significant cytotoxicity with IC₅₀ values indicating their effectiveness:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 4e | MCF-7 | 0.28 |
| Compound 4i | HepG2 | 9.6 |
| Target Compound | MCF-7 | TBD |
The mechanism of action appears to involve induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at the S and G₂/M phases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains. The specific activity against pathogens remains an area for further exploration.
The proposed mechanism for the biological activity of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors that are critical for cancer cell proliferation.
- Apoptotic Pathways : Inducing programmed cell death via mitochondrial pathways.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
Research Findings
A systematic review of related literature reveals a trend towards developing hybrid compounds featuring the thiadiazole scaffold due to their enhanced biological activities compared to traditional agents . Investigations into structure–activity relationships (SAR) suggest that modifications in substituents significantly influence potency and selectivity towards cancerous cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The presence of azetidine in the target compound distinguishes it from analogues with simpler alkyl/aryl chains. Azetidine’s strained four-membered ring may enhance binding affinity to biological targets compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
